4,4-Dimethyl-1-(prop-2-yn-1-yl)cyclohexane-1-carboxylic acid
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Overview
Description
4,4-Dimethyl-1-(prop-2-yn-1-yl)cyclohexane-1-carboxylic acid is an organic compound with a unique structure that includes a cyclohexane ring substituted with dimethyl and propynyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1-(prop-2-yn-1-yl)cyclohexane-1-carboxylic acid typically involves the alkylation of cyclohexane derivatives. One common method is the reaction of 4,4-dimethylcyclohexanone with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an anhydrous solvent like dimethylformamide (DMF) at room temperature until completion, as monitored by thin-layer chromatography (TLC) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-1-(prop-2-yn-1-yl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the propynyl group, where nucleophiles such as amines or thiols replace the alkyne hydrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Propargyl bromide with nucleophiles in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted propargyl derivatives.
Scientific Research Applications
4,4-Dimethyl-1-(prop-2-yn-1-yl)cyclohexane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: Utilized in the development of new materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-1-(prop-2-yn-1-yl)cyclohexane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The propynyl group can participate in covalent bonding with target proteins, leading to changes in their function and activity .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: Shares the propynyl group and is used in similar applications.
1,4-Dimethyl-7-(prop-1-en-2-yl)decahydroazulen-4-ol: Contains similar structural features and is used in fragrance and flavor industries
Uniqueness
4,4-Dimethyl-1-(prop-2-yn-1-yl)cyclohexane-1-carboxylic acid is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C12H18O2 |
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Molecular Weight |
194.27 g/mol |
IUPAC Name |
4,4-dimethyl-1-prop-2-ynylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C12H18O2/c1-4-5-12(10(13)14)8-6-11(2,3)7-9-12/h1H,5-9H2,2-3H3,(H,13,14) |
InChI Key |
OKHSPLNGOUGAAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)(CC#C)C(=O)O)C |
Origin of Product |
United States |
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